C12H6Cl2N6
Description
C₁₂H₆Cl₂N₆ is a chlorinated aromatic compound containing two chlorine atoms and six nitrogen atoms within a 12-carbon framework. For instance, C₁₂H₆Cl₂N₆ likely features a fused aromatic ring system substituted with chlorine and nitrogen-based functional groups (e.g., nitro or amine groups), which are common in agrochemicals, pharmaceuticals, or polymer precursors . The presence of chlorine enhances stability and lipophilicity, while nitrogen atoms contribute to reactivity in hydrogen bonding or coordination chemistry .
Properties
Molecular Formula |
C12H6Cl2N6 |
|---|---|
Molecular Weight |
305.12 g/mol |
IUPAC Name |
10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H6Cl2N6/c13-9-2-1-7(3-10(9)14)20-11-8(4-17-20)12-18-16-6-19(12)5-15-11/h1-6H |
InChI Key |
HMHUTZIYFOFOCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N2C3=C(C=N2)C4=NN=CN4C=N3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H6Cl2N6 typically involves multi-step organic reactions. One common method includes the reaction of a chlorinated aromatic compound with a nitrogen-containing reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized to maximize yield and minimize by-products. Techniques such as distillation and crystallization are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
C12H6Cl2N6: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups in place of chlorine atoms.
Scientific Research Applications
C12H6Cl2N6: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C12H6Cl2N6 exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares C₁₂H₆Cl₂N₆ with structurally or functionally similar compounds from the C₁₂ series and related chlorinated nitrogenous derivatives:
Key Differences
- Nitrogen vs. Sulfur : The high nitrogen content in C₁₂H₆Cl₂N₆ contrasts with sulfur-rich analogues like C₁₂H₄Cl₆S₂, implying divergent reactivity (e.g., nitrogen’s role in forming hydrogen bonds vs. sulfur’s redox activity) .
- Molecular Weight : C₁₂H₆Cl₂N₆ (~307 g/mol) is lighter than brominated derivatives (e.g., C₁₂H₆Br₄O₄S at 627 g/mol), which may enhance its solubility in organic solvents .
Reactivity and Stability
- Thermal Stability: Chlorinated nitrogenous compounds like C₁₂H₆Cl₂N₆ are generally stable under ambient conditions but may decompose at high temperatures, releasing HCl or NOₓ gases, similar to C₆H₆Cl₂N₂ .
- Hydrolytic Sensitivity: The compound’s resistance to hydrolysis likely falls between C₁₂H₄Cl₆S₂ (highly stable due to sulfur) and C₁₅H₁₂ClNOS₂ (moderately reactive due to ester groups) .
Industrial Relevance
- Agrochemicals: Chlorinated nitrogenous compounds are widely used in herbicides; C₁₂H₆Cl₂N₆ may act as a precursor for triazine-like herbicides but with enhanced chlorine-mediated soil persistence .
- Coordination Chemistry : The nitrogen atoms could serve as ligands for transition metals, akin to C₆H₆Cl₂N₂ in catalytic systems .
Biological Activity
C12H6Cl2N6, a compound with significant chemical complexity, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique arrangement of chlorine and nitrogen atoms, which influence its reactivity and biological interactions. The compound's molecular structure can be described as follows:
- Molecular Formula : this compound
- Molecular Weight : 292.12 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. These interactions can lead to alterations in metabolic pathways and signal transduction mechanisms. The compound may exert its effects through:
- Enzyme Inhibition : this compound can bind to specific enzymes, inhibiting their activity and thereby affecting metabolic processes.
- Receptor Modulation : The compound may interact with cellular receptors, influencing cellular responses and signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various derivatives, it was found that certain derivatives showed significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | 14.23 | E. coli |
| 12.68 | S. aureus |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Antioxidant Activity
This compound has also been studied for its antioxidant properties. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that the compound scavenges free radicals effectively. The IC50 values for various derivatives were reported as follows:
This indicates that while this compound shows promising antioxidant activity, it is slightly less effective than ascorbic acid.
Case Study: Anticancer Activity
A notable case study investigated the anticancer effects of this compound on human cancer cell lines. The study utilized various assays to measure cell viability and apoptosis induction:
- Cell Lines Tested : SK-MEL-28 (melanoma), MCF-7 (breast cancer).
- Results : Treatment with this compound resulted in a significant reduction in cell viability, with observed morphological changes indicative of apoptosis.
The findings are summarized in the following table:
| Cell Line | IC50 (µg/mL) | Apoptotic Indicators |
|---|---|---|
| SK-MEL-28 | 18.5 | Cell rounding, fragmentation |
| MCF-7 | 22.3 | Increased annexin V staining |
These results highlight the potential of this compound as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
